Cas no 941867-25-0 (5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine)

5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5 - (3 - Methylpiperidin - 1 - yl) - 1,3,4 - thiadiazol - 2 - amine
- CS-0325689
- 5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
- 5-(3-Methyl-1-piperidinyl)-1,3,4-thiadiazol-2-amine
- AKOS004911011
- F1907-1508
- 941867-25-0
- DTXSID601224514
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- MDL: MFCD08273631
- Inchi: InChI=1S/C8H14N4S/c1-6-3-2-4-12(5-6)8-11-10-7(9)13-8/h6H,2-5H2,1H3,(H2,9,10)
- InChI Key: QNJGKWHCNPFPQO-UHFFFAOYSA-N
- SMILES: CC1CCCN(C1)C2=NNC(=N)S2
Computed Properties
- Exact Mass: 198.09391764g/mol
- Monoisotopic Mass: 198.09391764g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 83.3Ų
5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-1508-10g |
5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine |
941867-25-0 | 95%+ | 10g |
$827.0 | 2023-09-07 | |
Life Chemicals | F1907-1508-0.5g |
5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine |
941867-25-0 | 95%+ | 0.5g |
$187.0 | 2023-09-07 | |
TRC | M259761-1g |
5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine |
941867-25-0 | 1g |
$ 275.00 | 2022-06-04 | ||
Life Chemicals | F1907-1508-1g |
5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine |
941867-25-0 | 95%+ | 1g |
$197.0 | 2023-09-07 | |
Life Chemicals | F1907-1508-2.5g |
5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine |
941867-25-0 | 95%+ | 2.5g |
$394.0 | 2023-09-07 | |
Life Chemicals | F1907-1508-5g |
5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine |
941867-25-0 | 95%+ | 5g |
$591.0 | 2023-09-07 | |
Life Chemicals | F1907-1508-0.25g |
5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine |
941867-25-0 | 95%+ | 0.25g |
$177.0 | 2023-09-07 | |
Chemenu | CM684078-1g |
5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine |
941867-25-0 | 95%+ | 1g |
$552 | 2024-07-19 | |
TRC | M259761-500mg |
5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine |
941867-25-0 | 500mg |
$ 185.00 | 2022-06-04 | ||
TRC | M259761-100mg |
5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine |
941867-25-0 | 100mg |
$ 50.00 | 2022-06-04 |
5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine Related Literature
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1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
Additional information on 5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Introduction to 5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine (CAS No. 941867-25-0)
5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine (CAS No. 941867-25-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The unique structural features of 5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine make it a promising candidate for the development of novel pharmaceuticals.
The chemical structure of 5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine consists of a thiadiazole ring fused with a piperidine moiety. The presence of the methyl group on the piperidine ring enhances the lipophilicity and bioavailability of the compound, which is crucial for its pharmacological activity. Recent studies have shown that this compound exhibits potent activity against a variety of bacterial and fungal strains, making it a valuable lead for the development of new antimicrobial agents.
In addition to its antimicrobial properties, 5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine has been investigated for its potential as an anti-inflammatory agent. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine could be a useful therapeutic option for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine have also been studied in detail. Preclinical studies in animal models have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile. These characteristics are essential for ensuring that the drug can be effectively absorbed and distributed throughout the body to reach its target sites.
Clinical trials are currently underway to evaluate the safety and efficacy of 5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine in human subjects. Early results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects. These findings are promising and suggest that further clinical development is warranted.
The mechanism of action of 5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is not yet fully understood. However, recent research suggests that it may act by modulating specific signaling pathways involved in inflammation and immune response. For example, studies have shown that this compound can inhibit the activation of nuclear factor-kappa B (NF-kB), a key transcription factor involved in the regulation of inflammatory genes.
In conclusion, 5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine (CAS No. 941867-25-0) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the field of medicinal chemistry. Ongoing clinical trials will provide valuable insights into its safety and efficacy in human subjects, paving the way for potential new treatments for various diseases.
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